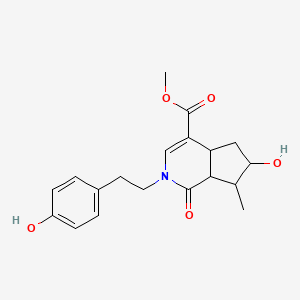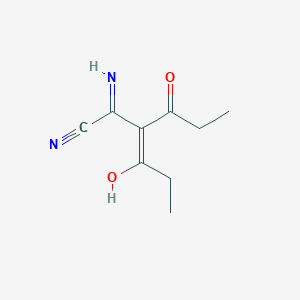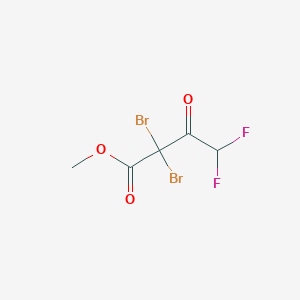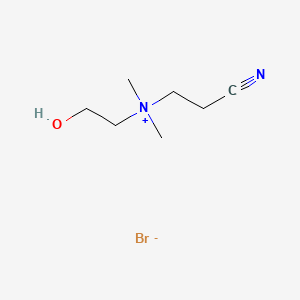
N-(3-(Cyclohexylamino)propyl)-2-methylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(Cyclohexylamino)propyl)-2-methylalanine: is an organic compound that features a cyclohexylamino group attached to a propyl chain, which is further connected to a 2-methylalanine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Cyclohexylamino)propyl)-2-methylalanine typically involves the following steps:
Formation of the Cyclohexylamino Group: Cyclohexylamine is reacted with a suitable alkylating agent, such as 3-bromopropylamine, to form N-(3-bromopropyl)cyclohexylamine.
Coupling with 2-Methylalanine: The N-(3-bromopropyl)cyclohexylamine is then coupled with 2-methylalanine under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Using large reactors to facilitate the alkylation of cyclohexylamine with 3-bromopropylamine.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance the efficiency and yield of the coupling reaction with 2-methylalanine.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(Cyclohexylamino)propyl)-2-methylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-substituted derivatives.
Aplicaciones Científicas De Investigación
N-(3-(Cyclohexylamino)propyl)-2-methylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-(Cyclohexylamino)propyl)glycine
- N-(3-(Cyclohexylamino)propyl)alanine
- N-(3-(Cyclohexylamino)propyl)-2-aminobutyric acid
Uniqueness
N-(3-(Cyclohexylamino)propyl)-2-methylalanine is unique due to the presence of the 2-methylalanine moiety, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
| 90853-21-7 | |
Fórmula molecular |
C13H26N2O2 |
Peso molecular |
242.36 g/mol |
Nombre IUPAC |
2-[3-(cyclohexylamino)propylamino]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,12(16)17)15-10-6-9-14-11-7-4-3-5-8-11/h11,14-15H,3-10H2,1-2H3,(H,16,17) |
Clave InChI |
JQGTVEYFZOMTCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)O)NCCCNC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Diethyl {[4-(aminomethyl)phenyl]methyl}phosphonate](/img/structure/B14362613.png)
![3a-Methyl-1-oxo-3,3a-dihydro-1lambda~5~-naphtho[2,3-c][1,2]oxazole-4,9-dione](/img/structure/B14362620.png)


![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
